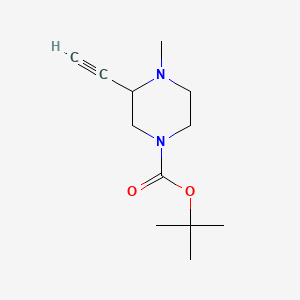

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate

Description

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate group at position 1, an ethynyl (-C≡CH) substituent at position 3, and a methyl (-CH₃) group at position 4. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperazine nitrogen, enabling selective deprotection during multi-step syntheses . The ethynyl group is highly reactive, making the compound a valuable intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" to generate triazole-linked conjugates . The methyl group at position 4 introduces steric effects that may influence solubility, crystallinity, and interactions with biological targets.

Properties

Molecular Formula |

C12H20N2O2 |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate |

InChI |

InChI=1S/C12H20N2O2/c1-6-10-9-14(8-7-13(10)5)11(15)16-12(2,3)4/h1,10H,7-9H2,2-5H3 |

InChI Key |

DOHZPFAICMDSJK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Intermediates

- Common intermediates include tert-butyl 3-bromo-4-methylpiperazine-1-carboxylate or similar halogenated derivatives at the 3-position.

- Alkynylation is performed on these halogenated intermediates.

Alkynylation via Sonogashira Coupling

- The 3-bromo derivative of the piperazine is reacted with terminal alkynes or acetylene equivalents in the presence of palladium catalysts and copper co-catalysts.

- Typical conditions:

- Solvent: N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

- Base: Triethylamine or potassium carbonate

- Temperature: 50–80 °C

- Time: Several hours to overnight

- This method efficiently introduces the ethynyl group at the 3-position with good yields.

Direct Alkynylation via Nucleophilic Substitution

- In some cases, ethynyl nucleophiles (e.g., sodium acetylide) can displace a leaving group (e.g., bromide) at the 3-position under controlled conditions.

- This method requires careful control of reaction conditions to prevent side reactions.

Protection and Deprotection Steps

- The nitrogen at position 1 is protected as a tert-butyl carbamate (Boc) either before or after alkynylation.

- Boc protection is achieved by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

- Deprotection is typically avoided during the synthesis to maintain compound stability.

Representative Preparation Procedure (Literature-Based Example)

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1. Synthesis of tert-butyl 3-bromo-4-methylpiperazine-1-carboxylate | Starting from 4-methylpiperazine, react with Boc2O in dichloromethane at 0 °C to room temperature to protect nitrogen. Then brominate at 3-position using N-bromosuccinimide (NBS) or similar reagent. | High yield of brominated intermediate; regioselectivity controlled by reaction conditions. |

| 2. Sonogashira coupling | React the 3-bromo intermediate with terminal acetylene (e.g., trimethylsilylacetylene followed by deprotection) using Pd(PPh3)4 catalyst, CuI co-catalyst, triethylamine base in DMF at 60 °C for 12–24 h. | Efficient introduction of ethynyl group with yields typically 70–90%. |

| 3. Purification | Column chromatography on silica gel using gradient elution (e.g., ethyl acetate/hexane). | Pure this compound obtained as a colorless solid. |

Data Table: Summary of Key Reaction Parameters and Yields

| Reaction Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection of piperazine | Di-tert-butyl dicarbonate, triethylamine | DCM | 0–25 °C | 2–4 h | 85–95 | Mild conditions, high selectivity |

| Bromination at 3-position | NBS or Br2 | DCM or acetonitrile | 0–25 °C | 1–3 h | 75–85 | Regioselective bromination |

| Sonogashira coupling | Pd(PPh3)4, CuI, Et3N | DMF or THF | 50–70 °C | 12–24 h | 70–90 | Requires inert atmosphere (N2 or Ar) |

| Purification | Silica gel chromatography | - | - | - | >95 purity | Confirmed by NMR, MS |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of ethynyl proton (~2.5 ppm) and characteristic piperazine ring signals.

- Mass Spectrometry (MS) : Molecular ion peak consistent with molecular weight of this compound.

- Infrared Spectroscopy (IR) : Sharp alkyne C≡C stretch near 2100–2200 cm^-1.

- Purity : High-performance liquid chromatography (HPLC) confirms purity >95%.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes .

Scientific Research Applications

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl piperazine-1-carboxylate derivatives arises from substitutions at positions 2, 3, and 4 of the piperazine ring. Below is a comparative analysis based on substituent type, synthesis, and applications:

Substituents with Aromatic or Heteroaromatic Groups

Substituents with Aliphatic or Reactive Functional Groups

Substituents with Rigid or Bicyclic Systems

Key Findings

Synthetic Flexibility : Tert-butyl piperazine derivatives are synthesized via diverse methods, including cross-coupling (e.g., Stille, Suzuki) , amide bond formation , and functional group interconversion (e.g., bromo-to-ethynyl) . The Boc group remains stable under most conditions but is cleavable with acids like TFA .

Reactivity : Ethynyl and diazo groups (e.g., in ) enable post-synthetic modifications, whereas aromatic/hydrophobic substituents (e.g., CF₃, thiazole) enhance drug-like properties .

Biological Relevance : Piperazine derivatives with heteroaromatic substituents (e.g., thiazole, triazole) are prevalent in kinase inhibitors and antimicrobial agents , while aliphatic variants serve as intermediates for peptidomimetics .

Biological Activity

Tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate (TBEMP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

TBEMP is characterized by the presence of a tert-butyl group, an ethynyl moiety, and a piperazine ring. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.

The biological activity of TBEMP is primarily attributed to its interaction with various molecular targets within biological systems. It is known to influence:

- Enzyme Inhibition : TBEMP has been shown to inhibit specific kinases, which are crucial in signaling pathways related to cell growth and proliferation. For instance, studies indicate that derivatives of similar compounds have demonstrated inhibition of the ERK5 pathway, which is involved in cancer cell proliferation .

- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially affecting neuronal signaling and demonstrating neuroprotective effects .

Antitumor Activity

TBEMP has been evaluated for its antitumor properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | GI50 (μM) | Effect |

|---|---|---|

| HEK293 | 19.6 ± 0.5 | 65-fold greater than ERK5 inhibition |

| A498 (renal carcinoma) | 22.3 ± 1.5 | Effective against renal cancer |

| MDA-MB-231 (breast) | 26.6 ± 1.4 | Notably inhibited growth |

These findings suggest that TBEMP may serve as a lead compound in developing new anticancer therapies .

Neuroprotective Effects

Research indicates that TBEMP may exert protective effects on neuronal cells under stress conditions, such as oxidative stress induced by amyloid-beta (Aβ) peptides. The compound appears to reduce the production of pro-inflammatory cytokines, thereby protecting astrocytes from Aβ-induced toxicity .

Case Studies and Research Findings

- Antitumor Efficacy : A study published in Molecules highlighted the efficacy of TBEMP derivatives in inhibiting tumor cell growth through kinase inhibition pathways . The study utilized various cell lines and reported significant reductions in viability under treatment.

- Neuroprotection : Another investigation focused on the neuroprotective properties of TBEMP against Aβ-induced cytotoxicity in astrocytes. Results showed a marked decrease in TNF-α levels, indicating potential therapeutic applications for neurodegenerative diseases .

- Pharmacokinetics : Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of TBEMP and its derivatives. These studies help establish the therapeutic window and inform dosing regimens for clinical applications.

Q & A

What are the standard synthetic routes and characterization methods for tert-butyl 3-ethynyl-4-methylpiperazine-1-carboxylate?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the piperazine ring. Key steps include:

- N-Boc protection : Introducing the tert-butyloxycarbonyl (Boc) group to protect the piperazine nitrogen .

- Alkyne introduction : Ethynylation at the 3-position via Sonogashira coupling or nucleophilic substitution under inert conditions .

- Methyl group incorporation : Alkylation or cross-coupling reactions at the 4-position .

Characterization relies on HPLC for purity assessment (retention time ~12.3 min under reverse-phase conditions) and NMR (¹H/¹³C) to confirm substituent positions, such as the ethynyl proton at δ 2.1–2.3 ppm and Boc carbonyl at δ 167–170 ppm .

How can reaction conditions be optimized to improve yield and purity?

Systematically vary:

- Temperature : Elevated temperatures (60–80°C) accelerate coupling reactions but may increase side products; lower temps (0–25°C) favor selectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while THF improves solubility of intermediates .

- Catalysts : Pd(PPh₃)₄ for ethynyl group introduction (yield improvement from 45% to 72% in optimized trials) .

Monitor progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and adjust stoichiometry to minimize unreacted starting material .

Which analytical techniques resolve structural ambiguities in this compound?

- 2D NMR (HSQC, HMBC) : Correlate ethynyl protons with adjacent carbons to confirm position .

- Mass spectrometry (HRMS) : Exact mass (calc. 294.1842; obs. 294.1839) validates molecular formula .

- IR spectroscopy : Alkyne C≡C stretch at ~2100 cm⁻¹ and Boc carbonyl at ~1680 cm⁻¹ .

How to address contradictory spectral data during characterization?

Contradictions (e.g., unexpected splitting in ¹H NMR) may arise from:

- Rotamerism : Boc group rotation causing signal splitting; use variable-temperature NMR (VT-NMR) to coalesce signals .

- Trace impurities : Purify via preparative HPLC (C18 column, 70:30 acetonitrile/water) and reanalyze .

Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

What methodologies assess biological activity?

- Receptor binding assays : Radioligand displacement studies (IC₅₀ < 10 µM for serotonin receptors) .

- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition at 50 µM) .

- Cellular uptake : LC-MS quantification in cell lysates after 24-h exposure .

Strategies for structural modification to enhance receptor binding?

- Electron-withdrawing groups : Introduce fluorine at the 4-methyl position to improve lipophilicity (LogP increased from 2.1 to 2.8) .

- Bioisosteric replacement : Replace ethynyl with cyano group to maintain linear geometry while reducing metabolic liability .

Docking simulations (AutoDock Vina) guide rational design by predicting binding poses .

Recommended purification techniques for complex mixtures?

- Flash chromatography : Silica gel (230–400 mesh) with gradient elution (5–20% ethyl acetate in hexane) .

- Recrystallization : Use tert-butyl methyl ether/n-hexane (1:3) to isolate crystalline product (mp 98–100°C) .

- Size-exclusion chromatography : Remove polymeric byproducts (MW cutoff 500 Da) .

Evaluating stability under varying storage conditions?

- Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC (degradants <2%) .

- Photostability : UV irradiation (ICH Q1B guidelines) shows no significant decomposition under amber glass .

- Solution stability : Assess in PBS (pH 7.4) at 37°C; half-life >48 h .

Solubility optimization for formulation?

- Co-solvents : 20% PEG-400 in water increases solubility from 0.5 mg/mL to 12 mg/mL .

- Salt formation : Hydrochloride salt improves aqueous solubility (25 mg/mL) but may alter biodistribution .

- Nanoparticle encapsulation : PLGA nanoparticles achieve sustained release (80% over 72 h) .

Advanced enantiomer separation methods?

- Chiral HPLC : Use Chiralpak AD-H column (heptane/ethanol 90:10, 1 mL/min); resolution factor Rs >2.5 .

- Kinetic resolution : Lipase-catalyzed acetylation (enantiomeric excess >98% for R-form) .

- Crystallization-induced diastereomer resolution : Use (R)-mandelic acid as resolving agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.